molecular formula C10H13ClN2O2 B2559201 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride CAS No. 2413877-82-2

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride

Cat. No.: B2559201
CAS No.: 2413877-82-2
M. Wt: 228.68
InChI Key: YZHCDQQWMVAIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including their use as tranquilizers, sedatives, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a suitable carboxylic acid derivative, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium aluminum hydride (LiAlH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted benzodiazepines, while reduction can produce alcohol derivatives .

Scientific Research Applications

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride is unique due to its specific functional groups and the resulting biological activity. Its carboxylic acid group allows for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6,11-12H,1,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXYJBLDAPZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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